
6-(2-Hydroxy-3-methylbut-3-en-1-yl)-5-methoxy-7-((2-methoxyethoxy)methoxy)-4-methylisobenzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Hydroxy-3-methylbut-3-en-1-yl)-5-methoxy-7-((2-methoxyethoxy)methoxy)-4-methylisobenzofuran-1(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxy-3-methylbut-3-en-1-yl)-5-methoxy-7-((2-methoxyethoxy)methoxy)-4-methylisobenzofuran-1(3H)-one typically involves multiple steps, including the formation of the isobenzofuran core, introduction of methoxy groups, and the attachment of the hydroxy and methoxyethoxy groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Hydroxy-3-methylbut-3-en-1-yl)-5-methoxy-7-((2-methoxyethoxy)methoxy)-4-methylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons
Applications De Recherche Scientifique
6-(2-Hydroxy-3-methylbut-3-en-1-yl)-5-methoxy-7-((2-methoxyethoxy)methoxy)-4-methylisobenzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 6-(2-Hydroxy-3-methylbut-3-en-1-yl)-5-methoxy-7-((2-methoxyethoxy)methoxy)-4-methylisobenzofuran-1(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing gene expression. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(2-Hydroxy-3-methylbut-3-en-1-yl)-5-methoxy-4-methylisobenzofuran-1(3H)-one: Lacks the additional methoxyethoxy group, resulting in different chemical properties and applications.
5-Methoxy-7-((2-methoxyethoxy)methoxy)-4-methylisobenzofuran-1(3H)-one:
Uniqueness
The presence of multiple functional groups in 6-(2-Hydroxy-3-methylbut-3-en-1-yl)-5-methoxy-7-((2-methoxyethoxy)methoxy)-4-methylisobenzofuran-1(3H)-one makes it unique compared to similar compounds. These groups contribute to its diverse reactivity and wide range of applications in scientific research and industry.
Propriétés
Formule moléculaire |
C19H26O7 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
6-(2-hydroxy-3-methylbut-3-enyl)-5-methoxy-7-(2-methoxyethoxymethoxy)-4-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C19H26O7/c1-11(2)15(20)8-13-17(23-5)12(3)14-9-25-19(21)16(14)18(13)26-10-24-7-6-22-4/h15,20H,1,6-10H2,2-5H3 |
Clé InChI |
BIKTZZCBFYMFTC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2COC(=O)C2=C(C(=C1OC)CC(C(=C)C)O)OCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


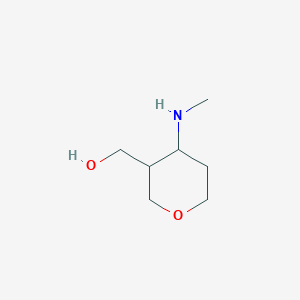
![Di-tert-butyl3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B13029915.png)
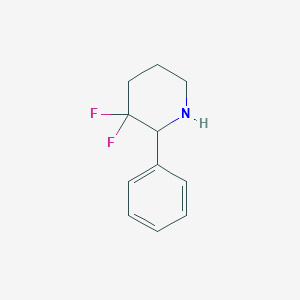
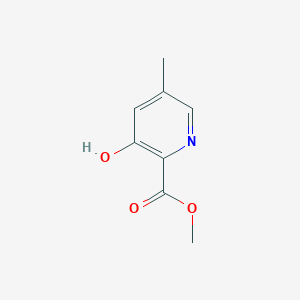
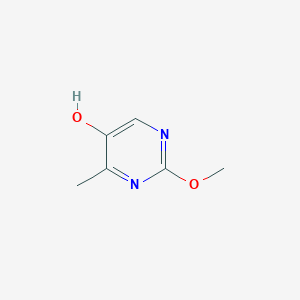
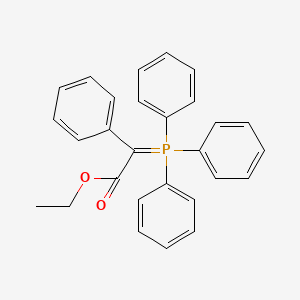
![(3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid](/img/structure/B13029948.png)
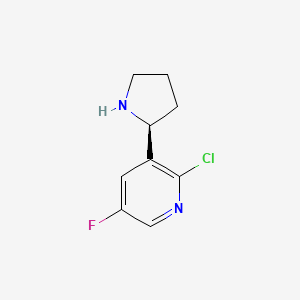
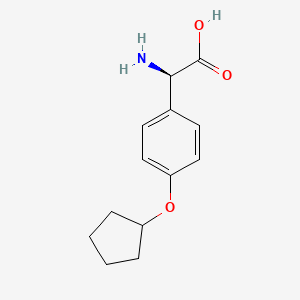
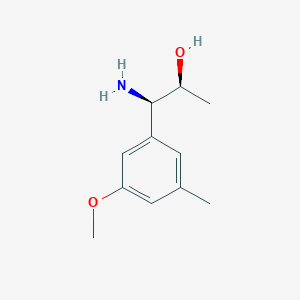
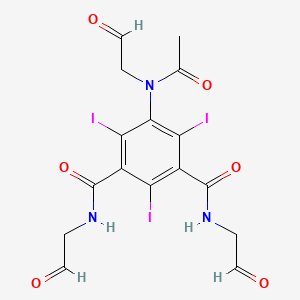

![tert-butylN-[4-(cyanomethyl)-4-hydroxycyclohexyl]carbamate](/img/structure/B13029978.png)
![6-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13029984.png)
